

Application Notes and Protocols for Quantitative Mass Spectrometry of VL285 PROTACs

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted protein degradation, offering the potential to address previously "undruggable" targets. A key component of many PROTACs is a ligand that recruits an E3 ubiquitin ligase to the protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. **VL285** is a potent ligand for the von Hippel-Lindau (VHL) E3 ligase and is integral to a class of PROTACs known as HaloPROTACs, which are designed to degrade proteins fused with the HaloTag7 reporter protein.[1][2][3]

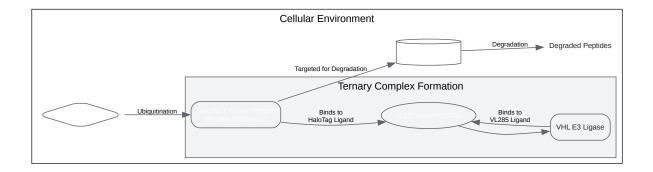
These application notes provide detailed methodologies for the quantitative analysis of **VL285**-based HaloPROTAC-mediated degradation of HaloTag7 fusion proteins using mass spectrometry. The protocols outlined below are intended to guide researchers in accurately quantifying target protein degradation, assessing selectivity, and understanding the mechanism of action of these powerful chemical tools.

Signaling Pathway and Mechanism of Action

VL285-based HaloPROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The PROTAC molecule acts as a bridge, bringing the VHL E3 ligase into close proximity with a HaloTag7 fusion protein. This induced proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the HaloTag7



fusion protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.



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Figure 1. Mechanism of action of a VL285-based HaloPROTAC.

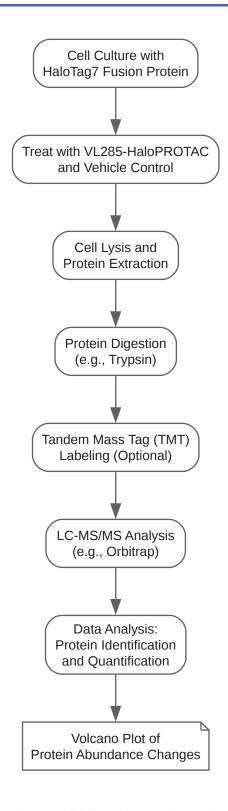
Experimental Workflows

Two primary mass spectrometry-based workflows are recommended for the quantitative analysis of **VL285** PROTACs: a global (discovery) proteomics approach and a targeted proteomics approach.

Global Proteomics Workflow (for Specificity Analysis)

This workflow provides a broad overview of the proteome to assess the specificity of the PROTAC, identifying any off-target protein degradation.





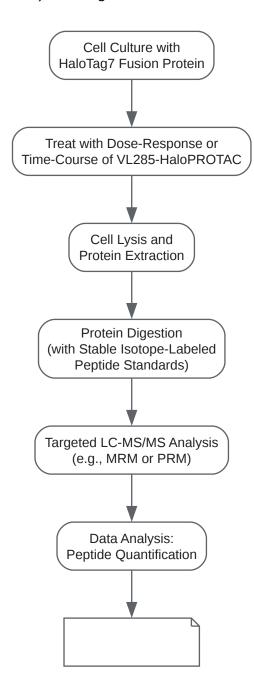
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Figure 2. Global proteomics workflow for specificity analysis.



Targeted Proteomics Workflow (for Potency and Kinetics)

This workflow focuses on the precise quantification of the target HaloTag7 fusion protein to determine the potency (e.g., DC50) and degradation kinetics of the PROTAC.



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